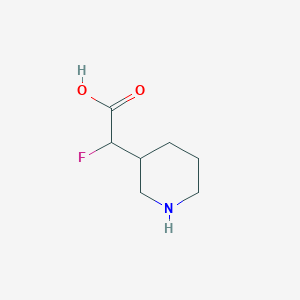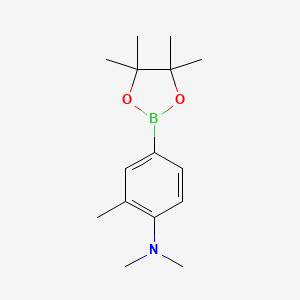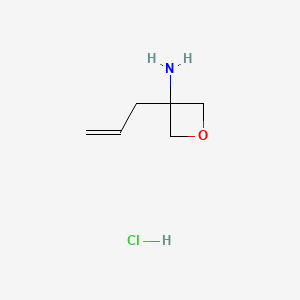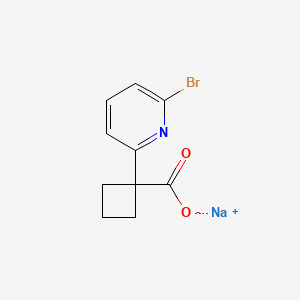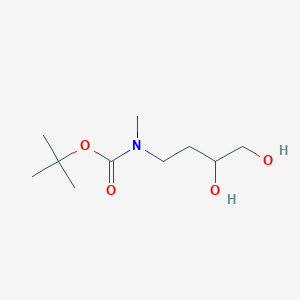
tert-butyl N-(3,4-dihydroxybutyl)-N-methylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-(3,4-dihydroxybutyl)-N-methylcarbamate: is a chemical compound with a molecular weight of 205.25 g/mol . It is known for its unique blend of properties, making it valuable in various research and development endeavors .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(3,4-dihydroxybutyl)-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with 3,4-dihydroxybutylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
tert-Butyl N-(3,4-dihydroxybutyl)-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler compounds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce simpler carbamates.
科学的研究の応用
Chemistry
In chemistry, tert-butyl N-(3,4-dihydroxybutyl)-N-methylcarbamate is used as a reference standard for pharmaceutical testing . Its unique properties make it valuable for studying various chemical reactions and mechanisms.
Biology
In biological research, the compound is used to study enzyme interactions and metabolic pathways. Its ability to interact with specific enzymes makes it a useful tool for understanding biological processes.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may be used in drug development and testing to evaluate its efficacy and safety.
Industry
In industrial applications, the compound is used in the production of various chemical products. Its stability and reactivity make it suitable for use in manufacturing processes.
作用機序
The mechanism of action of tert-butyl N-(3,4-dihydroxybutyl)-N-methylcarbamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and altering their activity. This interaction can lead to changes in metabolic pathways and cellular processes, making it a valuable tool for studying biochemical mechanisms.
類似化合物との比較
Similar Compounds
- tert-Butyl N-(3,4-dihydroxybutyl)carbamate
- 7-tert-butyl-N-(3,4-dihydroxybutyl)-1H,5H,6H,7H,8H-pyrrolo[3,2-b]quinoline-3-carboxamide
Uniqueness
tert-Butyl N-(3,4-dihydroxybutyl)-N-methylcarbamate is unique due to its specific molecular structure and properties. Compared to similar compounds, it offers distinct reactivity and stability, making it valuable for various research and industrial applications.
特性
分子式 |
C10H21NO4 |
|---|---|
分子量 |
219.28 g/mol |
IUPAC名 |
tert-butyl N-(3,4-dihydroxybutyl)-N-methylcarbamate |
InChI |
InChI=1S/C10H21NO4/c1-10(2,3)15-9(14)11(4)6-5-8(13)7-12/h8,12-13H,5-7H2,1-4H3 |
InChIキー |
KHJDCCKWDPTBEF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N(C)CCC(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyrazolo[1,5-a]pyridin-5-ylmethanamine dihydrochloride](/img/structure/B13457611.png)

![3-Iodobicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13457625.png)
![3-(2-Methoxyethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13457631.png)
![5-Methylspiro[2.3]hexan-5-amine](/img/structure/B13457632.png)
![Ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate](/img/structure/B13457633.png)
